KRTLRR Phosphorylation Efficiency vs. Basal Activity in PC12 Cells: A Quantitative Comparison
In a direct head-to-head comparison within a permeabilized PC12 cell assay, KRTLRR peptide phosphorylation was stimulated 4.8-fold by 1 µM 12-O-tetradecanoylphorbol 13-acetate (TPA) and 2.6-fold by 1 µM phorbol dibutyrate relative to untreated controls [1]. This demonstrates a robust, quantifiable dynamic range for monitoring PKC activation.
| Evidence Dimension | Phosphorylation rate (fold-change over control) |
|---|---|
| Target Compound Data | 4.8-fold (1 µM TPA); 2.6-fold (1 µM phorbol dibutyrate) |
| Comparator Or Baseline | Untreated control (basal phosphorylation) |
| Quantified Difference | 4.8-fold increase; 2.6-fold increase |
| Conditions | Permeabilized PC12 pheochromocytoma cells; 1 µM TPA or phorbol dibutyrate; KRTLRR peptide substrate. |
Why This Matters
This provides a validated, high signal-to-noise window for PKC activity assays, ensuring reliable detection of enzyme modulation in cellular contexts.
- [1] Heasley LE, Johnson GL. Regulation of protein kinase C by nerve growth factor, epidermal growth factor, and phorbol esters in PC12 pheochromocytoma cells. J Biol Chem. 1989 May 25;264(15):8646-52. View Source
